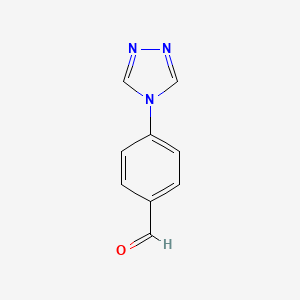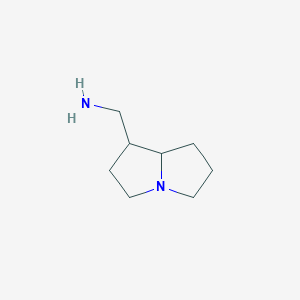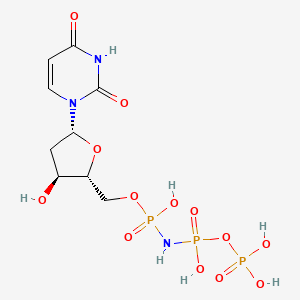
2'-Deoxyuridine 5'-alpha,beta-imido-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5'-Alpha,Beta-Imido-triphosphate de 2'-Désoxyuridine implique généralement la phosphorylation de la 2'-désoxyuridine. Le processus comprend l'utilisation d'agents phosphorylants tels que l'oxychlorure de phosphore (POCl3) en présence d'une base comme la pyridine. Les conditions de réaction nécessitent souvent des solvants anhydres et des températures contrôlées pour garantir la formation réussie du groupe triphosphate .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées en raison de sa nature expérimentale. La synthèse à grande échelle impliquerait probablement l'optimisation des méthodes de laboratoire, y compris l'utilisation de synthétiseurs automatisés et de réactifs de haute pureté pour garantir la cohérence et le rendement.
Analyse Des Réactions Chimiques
Types de réactions
Le 5'-Alpha,Beta-Imido-triphosphate de 2'-Désoxyuridine peut subir diverses réactions chimiques, notamment :
Hydrolyse : Le composé peut être hydrolysé pour donner de la 2'-désoxyuridine et du phosphate inorganique.
Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe triphosphate peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Hydrolyse : Généralement réalisée en solutions aqueuses à pH neutre ou légèrement acide.
Produits principaux
Hydrolyse : Produit de la 2'-désoxyuridine et du phosphate inorganique.
Substitution : Les produits dépendent du nucléophile utilisé dans la réaction.
4. Applications de la recherche scientifique
Le 5'-Alpha,Beta-Imido-triphosphate de 2'-Désoxyuridine a plusieurs applications de recherche scientifique :
Biochimie : Utilisé comme analogue de substrat dans les études enzymatiques pour étudier les mécanismes du métabolisme des nucléotides.
Biologie moléculaire : Employé dans des études de synthèse et de réparation de l'ADN, en particulier pour comprendre le rôle des analogues de nucléotides dans ces processus.
Recherche pharmaceutique : Investigé pour son potentiel en tant qu'agent thérapeutique, en particulier dans la recherche antivirale et anticancéreuse.
5. Mécanisme d'action
Le mécanisme d'action du 5'-Alpha,Beta-Imido-triphosphate de 2'-Désoxyuridine implique son incorporation dans l'ADN ou l'ARN par les polymérases. Une fois incorporé, il peut inhiber l'élongation supplémentaire de la chaîne d'acide nucléique, interférant ainsi avec la réplication et la transcription de l'ADN. Cette inhibition est due à la présence du groupe imido, qui modifie les propriétés d'appariement de bases normales du nucléotide .
Applications De Recherche Scientifique
2’-Deoxyuridine 5’-Alpha,Beta-Imido-Triphosphate has several scientific research applications:
Biochemistry: Used as a substrate analog in enzyme studies to investigate the mechanisms of nucleotide metabolism.
Molecular Biology: Employed in studies of DNA synthesis and repair, particularly in understanding the role of nucleotide analogs in these processes.
Pharmaceutical Research: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Mécanisme D'action
The mechanism of action of 2’-Deoxyuridine 5’-Alpha,Beta-Imido-Triphosphate involves its incorporation into DNA or RNA by polymerases. Once incorporated, it can inhibit further elongation of the nucleic acid chain, thereby interfering with DNA replication and transcription. This inhibition is due to the presence of the imido group, which alters the normal base-pairing properties of the nucleotide .
Comparaison Avec Des Composés Similaires
Composés similaires
- Monophosphate de désoxyuridine
- Diphosphate de désoxyuridine-5'
- Triphosphate de désoxyuridine-5'
Unicité
Le 5'-Alpha,Beta-Imido-triphosphate de 2'-Désoxyuridine est unique en raison de la présence du groupe imido dans sa partie triphosphate. Cette modification structurelle confère des propriétés biochimiques distinctes, telles qu'une résistance accrue à la dégradation enzymatique et des capacités d'appariement de bases modifiées, ce qui en fait un outil précieux dans la recherche biochimique et pharmaceutique .
Propriétés
Formule moléculaire |
C9H16N3O13P3 |
|---|---|
Poids moléculaire |
467.16 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid |
InChI |
InChI=1S/C9H16N3O13P3/c13-5-3-8(12-2-1-7(14)10-9(12)15)24-6(5)4-23-26(16,17)11-27(18,19)25-28(20,21)22/h1-2,5-6,8,13H,3-4H2,(H,10,14,15)(H2,20,21,22)(H3,11,16,17,18,19)/t5-,6+,8+/m0/s1 |
Clé InChI |
XZLLMTSKYYYJLH-SHYZEUOFSA-N |
SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)OP(=O)(O)O)O)O |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)OP(=O)(O)O)O)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate](/img/structure/B3323713.png)
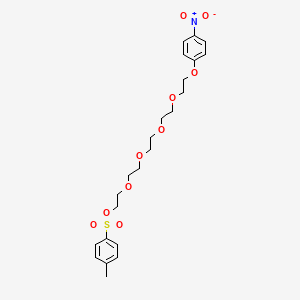
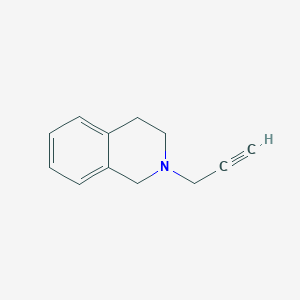
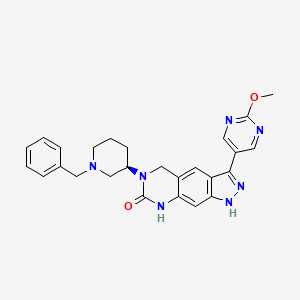
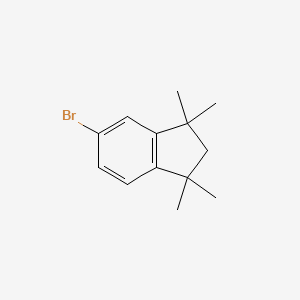
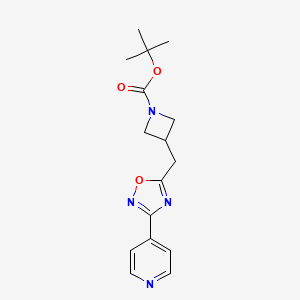
![2-[Bis(3-aminopropyl)amino]ethanol](/img/structure/B3323761.png)
